![molecular formula C24H22O6 B12570718 Dimethyl 2,2'-[1,4-phenylenebis(oxymethylene)]dibenzoate CAS No. 500904-59-6](/img/structure/B12570718.png)
Dimethyl 2,2'-[1,4-phenylenebis(oxymethylene)]dibenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 2,2’-[1,4-phenylenebis(oxymethylene)]dibenzoate is an organic compound with a complex structure that includes two ester groups attached to a central phenylene ring via oxymethylene linkages
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2,2’-[1,4-phenylenebis(oxymethylene)]dibenzoate typically involves the esterification of 2,2’-[1,4-phenylenebis(oxymethylene)]dibenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of Dimethyl 2,2’-[1,4-phenylenebis(oxymethylene)]dibenzoate may involve a continuous flow process where the reactants are continuously fed into a reactor and the product is continuously removed. This method increases efficiency and allows for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl 2,2’-[1,4-phenylenebis(oxymethylene)]dibenzoate can undergo various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acid and methanol.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The phenylene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of a strong acid or base, such as hydrochloric acid or sodium hydroxide, under reflux conditions.
Reduction: Lithium aluminum hydride is commonly used as a reducing agent in anhydrous ether or tetrahydrofuran.
Substitution: Electrophilic aromatic substitution reactions often require a catalyst such as aluminum chloride and are carried out under anhydrous conditions.
Major Products
Hydrolysis: 2,2’-[1,4-phenylenebis(oxymethylene)]dibenzoic acid and methanol.
Reduction: 2,2’-[1,4-phenylenebis(oxymethylene)]dibenzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Dimethyl 2,2’-[1,4-phenylenebis(oxymethylene)]dibenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and other advanced materials due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of Dimethyl 2,2’-[1,4-phenylenebis(oxymethylene)]dibenzoate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dimethyl 2,2’-[1,4-phenylenebis(oxy)]diacetate
- Dimethyl 2,2’-[1,3-phenylenebis(oxymethylene)]dibenzoate
- Dimethyl 2,2’-[1,4-phenylenebis(oxymethylene)]diacetate
Uniqueness
Dimethyl 2,2’-[1,4-phenylenebis(oxymethylene)]dibenzoate is unique due to its specific ester linkages and the presence of the phenylene ring, which confer distinct chemical properties and reactivity patterns. This uniqueness makes it valuable in various research and industrial applications where specific reactivity and stability are required.
Eigenschaften
CAS-Nummer |
500904-59-6 |
|---|---|
Molekularformel |
C24H22O6 |
Molekulargewicht |
406.4 g/mol |
IUPAC-Name |
methyl 2-[[4-[(2-methoxycarbonylphenyl)methoxy]phenoxy]methyl]benzoate |
InChI |
InChI=1S/C24H22O6/c1-27-23(25)21-9-5-3-7-17(21)15-29-19-11-13-20(14-12-19)30-16-18-8-4-6-10-22(18)24(26)28-2/h3-14H,15-16H2,1-2H3 |
InChI-Schlüssel |
VAVMJLYRTGHLAD-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC=CC=C1COC2=CC=C(C=C2)OCC3=CC=CC=C3C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



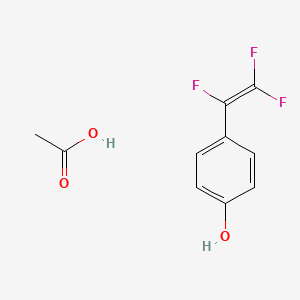
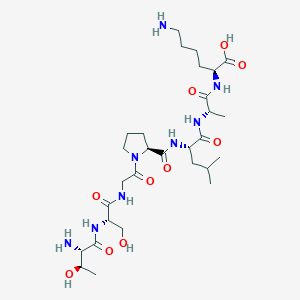

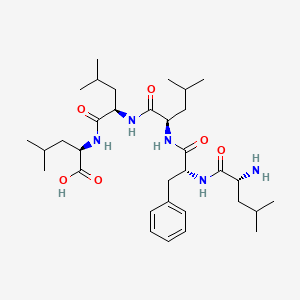
![1,3-Dimethyl-4-phenyl-1H-pyrazolo[3,4-B]quinoline](/img/structure/B12570654.png)
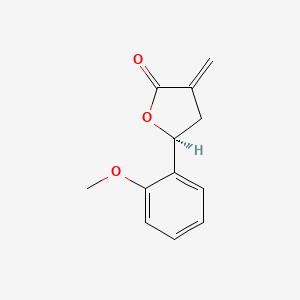

![3-[Ethyl-[3-(4-methylphenyl)-3-oxopropyl]amino]-1-(4-methylphenyl)propan-1-one;hydrochloride](/img/structure/B12570668.png)

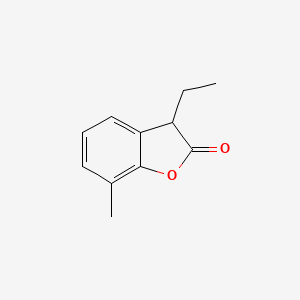

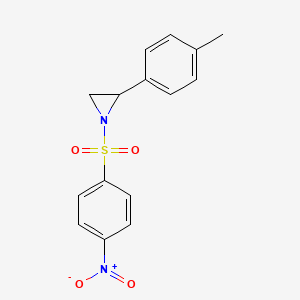
![(R)-2-[(R)-2-(2-{(R)-2-[(R)-2-(2-Amino-5-guanidino-pentanoylamino)-5-guanidino-pentanoylamino]-5-guanidino-pentanoylamino}-5-guanidino-pentanoylamino)-5-guanidino-pentanoylamino]-5-guanidino-pentanoic acid](/img/structure/B12570724.png)
